molecular formula C6H7Br2N3OS B2674714 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide CAS No. 1174229-36-7

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

Cat. No.: B2674714
CAS No.: 1174229-36-7
M. Wt: 329.01
InChI Key: SDGXLJXEVIAQEK-UHFFFAOYSA-N
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Description

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a bicyclic heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with an amino group at position 2 and a hydroxyl group at position 5, stabilized as a dihydrobromide salt. The dihydrobromide salt form enhances solubility in polar solvents, which is advantageous for pharmacological applications .

Properties

IUPAC Name

2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS.2BrH/c7-6-8-3-1-2-4(10)9-5(3)11-6;;/h1-2H,(H2,7,8)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXLJXEVIAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=C(S2)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as iodine or other halogens .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Synthetic Routes and Bromination

The dihydrobromide salt of 2-amino thiazolo[5,4-b]pyridin-5-ol is typically synthesized via bromination or acid-mediated cyclization. Key steps include:

  • Bromocyclization : Reaction of pyridine-thiazole precursors with HBr or CuBr₂ in chloroform/ethyl acetate mixtures generates brominated intermediates, which are subsequently treated with thiourea or aminothiols to form the thiazolo[5,4-b]pyridine core .

  • Salt Formation : The free base of the compound reacts with hydrobromic acid (HBr) under reflux to yield the dihydrobromide salt, enhancing solubility for further reactions .

Functionalization via Cross-Coupling Reactions

The amino and hydroxyl groups enable diverse derivatization:

Table 1: Representative Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki Coupling Aryl borates, Pd catalyst, 100°C5-Aryl-thiazolo[5,4-b]pyridines65–78
Acylation Acetyl chloride, pyridineN-Acetylated derivatives82
Oxidation H₂O₂, acetic acid5-Keto-thiazolo[5,4-b]pyridinone57
Buchwald–Hartwig Amination Aryl halides, Pd/Xantphos2-Arylaminothiazolo[5,4-b]pyridines70

Biological Activity and Further Modifications

The compound serves as a precursor for bioactive molecules:

  • PI3K Inhibition : Substitution at the 5-hydroxyl position with morpholinyl or methoxypyridine groups enhances PI3Kα/γ/δ inhibition (IC₅₀ = 1.8–3.4 nM) .

  • Anticancer Derivatives : Reaction with sulfonamide borates yields analogs with submicromolar cytotoxicity against breast cancer cell lines (MCF-7) .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., HBr/HOAc):

  • The hydroxyl group undergoes dehydration to form a reactive imine intermediate, which reacts with thiourea to generate fused thiadiazine derivatives .

Stability and Reactivity Considerations

  • pH Sensitivity : The dihydrobromide salt dissociates in neutral/basic media, regenerating the free base, which is prone to oxidation at the hydroxyl group .

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds with thiazolo and pyridine moieties exhibit significant antimicrobial properties. A study focused on derivatives of thiazolo-pyridine compounds demonstrated their effectiveness against various bacterial strains, highlighting their potential as new antibiotic agents . The structure of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide suggests a similar bioactivity profile.

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Thiazolo derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. A study on related thiazolo compounds reported their ability to reduce inflammation markers significantly .

3. Neuroprotective Effects
Recent investigations into neurodegenerative diseases have identified thiazolo derivatives as potential neuroprotective agents. These compounds may inhibit the progression of diseases like Alzheimer's by modulating neuroinflammatory responses and reducing oxidative stress . This application is particularly relevant given the increasing prevalence of neurodegenerative disorders.

Agricultural Applications

1. Herbicidal Activity
The structural characteristics of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide suggest it could function as a herbicide. Research into related thiazolo compounds has shown they can effectively inhibit weed growth while being less harmful to crops . This property is crucial for developing sustainable agricultural practices.

Biochemical Applications

1. Enzyme Inhibition
Thiazolo derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, certain thiazolo compounds have demonstrated inhibitory effects on enzymes associated with cancer cell proliferation . This characteristic positions them as potential leads in cancer therapeutics.

Summary of Key Findings

Application Area Potential Benefits Supporting Studies
Medicinal ChemistryAntimicrobial, anti-inflammatory, neuroprotective ,
Agricultural ScienceHerbicidal properties
BiochemistryEnzyme inhibition in metabolic pathways

Case Studies

  • Antimicrobial Study : A study involving various thiazolo derivatives showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the thiazole ring was critical for bioactivity .
  • Neuroprotection Research : Investigations into the neuroprotective effects of thiazolo compounds revealed their ability to mitigate oxidative stress in neuronal cells. This finding supports their potential use in therapeutic strategies against neurodegenerative diseases .
  • Herbicidal Efficacy : Field studies on herbicidal activity demonstrated that thiazolo derivatives could effectively control weed populations without adversely affecting crop yields, indicating their utility in integrated pest management systems .

Mechanism of Action

The mechanism of action of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of thiazolo-pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide with analogous compounds.

Key Observations :

  • The base thiazolo-pyridine scaffold (Entry 6) shows moderate activity (41.00).
  • Addition of a prop-2-en-1-yl chain (ID 6-7) marginally improves activity (41.42), suggesting hydrophobic interactions may enhance binding.
  • The 3-hydroxyl and 5-amino combination (ID 8-9) matches the base scaffold’s activity, but combining these with the prop-2-en-1-yl chain (ID 7-8-9) yields the highest value (42.26). This implies synergistic effects between polar (OH, NH₂) and nonpolar (alkenyl) groups.

Its dual polar substituents (NH₂ and OH) likely enhance hydrogen bonding with target proteins, while the dihydrobromide counterion improves aqueous solubility compared to neutral analogues .

Comparison with Pharmacologically Active Analogues
  • PC (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide): This derivative, studied for FtsZ inhibition, features a chloro-substituted thiazolo-pyridine core linked to a difluorobenzamide group. Unlike 2-amino-5-ol dihydrobromide, PC’s chloro and benzamide substituents confer strong hydrophobic interactions, making it potent against bacterial FtsZ polymerization (critical concentration for polymerization, Cr = 1.2 µM for Bs-FtsZ) . However, the dihydrobromide salt’s polar groups may favor solubility over membrane permeability compared to PC.
  • Thiazolo[4,5-d]pyrimidine Analogues: These derivatives, classic bioactive scaffolds, exhibit DNA gyrase inhibition and anticancer activity.
  • 5-Methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine : A methyl-substituted analogue (CAS category in ) lacks the 5-hydroxyl group, reducing polarity but possibly improving lipophilicity for blood-brain barrier penetration. The dihydrobromide salt’s hydroxyl group may enhance water solubility at the expense of passive diffusion .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The dihydrobromide salt form significantly enhances aqueous solubility compared to neutral thiazolo-pyridine derivatives like PC or 5-methyl analogues. This is critical for intravenous formulations .
  • Stability : Bromide salts generally improve crystallinity and thermal stability, advantageous for long-term storage .
  • Bioavailability : While polar substituents (OH, NH₂) may limit membrane permeability, prodrug strategies (e.g., esterification of the hydroxyl group) could mitigate this issue, as seen in related compounds .

Biological Activity

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈Br₂N₃OS
  • Molecular Weight : Approximately 305.05 g/mol
  • IUPAC Name : (5E)-2-amino-5-(pyridin-2-yl)methylene]-1,3-thiazolidin-4-one

The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of the amino group and the dihydrobromide salt form enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.0Induction of apoptosis via Bcl-2 inhibition
Compound BK-562 (Leukemia)12.5Inhibition of CDK2/E and Abl protein kinases

These results suggest that the thiazole moiety plays a crucial role in modulating cellular pathways involved in cancer progression.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that certain analogs exhibit activity against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity is attributed to the ability of the thiazole ring to interfere with bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various assays. For instance, it was reported that certain thiazole derivatives could effectively inhibit cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition IC₅₀ (µM)
Compound C0.04 ± 0.01
Compound D0.02 ± 0.01

These findings highlight the therapeutic potential of this compound in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. Key observations include:

  • Substitution Patterns : The presence of electron-withdrawing groups on the pyridine ring enhances anticancer activity.
  • Amino Group Positioning : The position of amino substituents affects both solubility and receptor binding affinity.

Case Studies

  • Anticancer Evaluation : A study conducted on a series of thiazole derivatives demonstrated that modifications at the 2-position of the thiazole ring led to enhanced cytotoxicity against human glioblastoma cells.
  • Antimicrobial Testing : In another investigation, derivatives were synthesized and screened against multi-drug resistant strains of bacteria, revealing promising results that support further development as antimicrobial agents.

Q & A

Q. Table 1: Substituent Effects on Kinase Targets

PositionSubstituentTarget KinaseActivity (IC50_{50})
5-OHPI3K12 nM
6-Ph-Fc-KIT8 nM
2-NH2_2ITK5 nM

Advanced: What experimental strategies are effective in overcoming imatinib resistance using this compound's derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with 6-position modifications (e.g., 6-aryl groups) to bypass c-KIT mutations (e.g., T670I). Compound 6r (6-(3-fluorophenyl)) showed 50-fold higher potency against resistant mutants .
  • Combination therapy : Co-administer with allosteric inhibitors (e.g., HSP90 blockers) to destabilize mutant c-KIT .
  • Crystallography : Resolve co-crystal structures (PDB: 6SI) to identify compensatory binding interactions .

Advanced: How can computational modeling be applied to predict binding modes of this compound with target kinases?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with c-KIT (PDB: 6RM). The 2-amino group forms H-bonds with Glu640 and Cys673 .
  • MD simulations : AMBER or GROMACS assess stability of the ligand-receptor complex over 100 ns trajectories. Pay attention to solvent exposure of the 5-hydroxyl group .
  • Free energy calculations : MM/GBSA quantifies binding affinities, prioritizing derivatives with ΔG < -40 kcal/mol .

Advanced: What methodologies resolve discrepancies in reported biological activities across different studies?

Answer:

  • Assay standardization : Use identical kinase assay buffers (e.g., 10 mM MgCl2_2, 1 mM DTT) to minimize variability .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., VEGFR2 inhibition at high concentrations) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values for PI3K inhibition) and apply statistical weighting to outliers .

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